molecular formula C9H12O2 B1266805 6-Acetyl-3-methylcyclohex-2-en-1-one CAS No. 51742-11-1

6-Acetyl-3-methylcyclohex-2-en-1-one

Cat. No.: B1266805
CAS No.: 51742-11-1
M. Wt: 152.19 g/mol
InChI Key: CRHGSBGMOSDOKP-UHFFFAOYSA-N
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Description

6-Acetyl-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H12O2. It is a cyclohexenone derivative, characterized by the presence of an acetyl group at the 6th position and a methyl group at the 3rd position on the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Acetyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid. Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

6-Acetyl-3-methylcyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance industry due to its unique scent profile.

Mechanism of Action

The mechanism of action of 6-Acetyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can further react to form stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-3-methylcyclohex-2-en-1-one is unique due to the presence of both an acetyl and a methyl group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

6-acetyl-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHGSBGMOSDOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291469
Record name 6-Acetyl-3-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51742-11-1
Record name NSC75758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acetyl-3-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ACETYL-3-METHYL-2-CYCLOHEXEN-1-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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